molecular formula C17H17NO2 B10847982 Cyclobutylcarbamic Acid Biphenyl-3-yl Ester

Cyclobutylcarbamic Acid Biphenyl-3-yl Ester

Cat. No.: B10847982
M. Wt: 267.32 g/mol
InChI Key: CACLVJBQOQELCV-UHFFFAOYSA-N
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Description

Cyclobutylcarbamic Acid Biphenyl-3-yl Ester is a chemical compound known for its potential applications in medicinal chemistry. It is a derivative of biphenyl and carbamic acid, featuring a cyclobutyl group. This compound has been studied for its inhibitory effects on certain enzymes, making it a subject of interest in pharmacological research .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Cyclobutylcarbamic Acid Biphenyl-3-yl Ester typically involves the reaction of biphenyl-3-ylamine with cyclobutyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired ester. The process may involve the use of solvents such as dichloromethane and catalysts to facilitate the reaction .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for yield and purity, with stringent quality control measures in place. The use of continuous flow reactors and advanced purification techniques such as chromatography ensures the efficient production of high-purity this compound .

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its role in enzyme inhibition, particularly fatty acid amide hydrolase (FAAH).

    Medicine: Explored for its potential therapeutic effects, including anxiolytic and anti-inflammatory properties.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The primary mechanism of action of Cyclobutylcarbamic Acid Biphenyl-3-yl Ester involves the inhibition of fatty acid amide hydrolase (FAAH). This enzyme is responsible for the hydrolysis of fatty acid amides, which play a role in various physiological processes. By inhibiting FAAH, the compound increases the levels of fatty acid amides, leading to potential therapeutic effects such as reduced anxiety and inflammation .

Comparison with Similar Compounds

Uniqueness: Cyclobutylcarbamic Acid Biphenyl-3-yl Ester is unique due to its cyclobutyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its binding affinity and selectivity towards FAAH, making it a valuable compound for further research and development .

Properties

Molecular Formula

C17H17NO2

Molecular Weight

267.32 g/mol

IUPAC Name

(3-phenylphenyl) N-cyclobutylcarbamate

InChI

InChI=1S/C17H17NO2/c19-17(18-15-9-5-10-15)20-16-11-4-8-14(12-16)13-6-2-1-3-7-13/h1-4,6-8,11-12,15H,5,9-10H2,(H,18,19)

InChI Key

CACLVJBQOQELCV-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)NC(=O)OC2=CC=CC(=C2)C3=CC=CC=C3

Origin of Product

United States

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